2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Overview
Description
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the benzamide moiety: The oxadiazole intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Halogenated derivatives with halogen atoms replacing hydrogen atoms on the aromatic rings.
Scientific Research Applications
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and molecular docking to understand its interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition leads to disruption of cellular respiration and energy production in target organisms.
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure and have similar biological activities.
Benzamide derivatives: Compounds with the benzamide moiety also exhibit similar pharmacological properties.
Uniqueness
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the combination of the oxadiazole ring and the benzamide moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific applications.
Properties
IUPAC Name |
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-7-5-6-10-14(12)17(21)18-11-15-19-16(20-22-15)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIPMHRAJDQVFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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